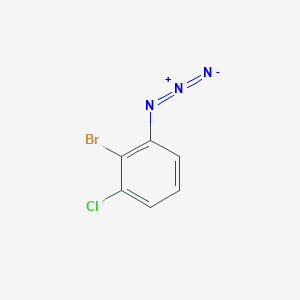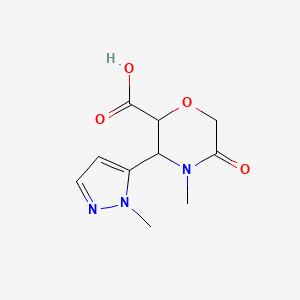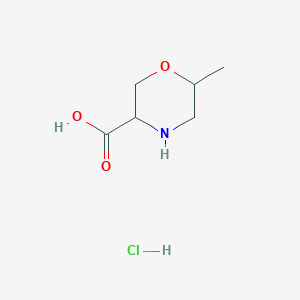![molecular formula C8H8ClN3 B12313911 1-[(1R)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12313911.png)
1-[(1R)-1-azidoethyl]-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R)-1-Azidoetil]-2-clorobenceno es un compuesto orgánico con la fórmula molecular C8H8ClN3. Este compuesto se caracteriza por la presencia de un grupo azida (-N3) unido a un grupo etil, que a su vez está conectado a un anillo de clorobenceno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 1-[(1R)-1-Azidoetil]-2-clorobenceno puede sintetizarse a través de un proceso de varios pasos que involucra los siguientes pasos clave:
Material de Partida: La síntesis comienza con 2-clorobenceno, que experimenta una reacción de alquilación de Friedel-Crafts para introducir un grupo etil en la posición para.
Azidación: El grupo etil se convierte entonces en un grupo azida utilizando azida de sodio (NaN3) en presencia de un solvente adecuado como la dimetilformamida (DMF) bajo condiciones de temperatura controlada.
Métodos de Producción Industrial: La producción industrial de 1-[(1R)-1-azidoetil]-2-clorobenceno generalmente involucra procesos por lotes a gran escala. Los pasos clave incluyen:
Síntesis a Gran Escala: Utilización de reactores grandes para las reacciones de alquilación de Friedel-Crafts y azidación subsecuentes.
Purificación: El producto bruto se purifica utilizando técnicas como la recristalización o la cromatografía en columna para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-[(1R)-1-Azidoetil]-2-clorobenceno experimenta varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El grupo azida puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Reacciones de Reducción: El grupo azida puede ser reducido a un grupo amino utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Reacciones de Cicloadición: El grupo azida puede participar en reacciones de cicloadición, formando triazoles.
Reactivos y Condiciones Comunes:
Sustitución: Azida de sodio (NaN3) en DMF.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Cicloadición: Cicloadición azida-alquino catalizada por cobre(I) (CuAAC) en presencia de un catalizador de cobre.
Productos Mayores:
Sustitución: Formación de derivados sustituidos.
Reducción: Formación de 1-[(1R)-1-aminoetil]-2-clorobenceno.
Cicloadición: Formación de derivados de 1,2,3-triazol.
Aplicaciones Científicas De Investigación
1-[(1R)-1-Azidoetil]-2-clorobenceno tiene varias aplicaciones en la investigación científica:
Química: Utilizado como precursor en la síntesis de varios compuestos orgánicos, incluyendo triazoles.
Biología: Empleada en química bioortogonal para el etiquetado y seguimiento de biomoléculas.
Medicina: Posible uso en el descubrimiento y desarrollo de fármacos, particularmente en la síntesis de moléculas bioactivas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-[(1R)-1-azidoetil]-2-clorobenceno implica su capacidad de experimentar varias transformaciones químicas. El grupo azida es altamente reactivo y puede participar en reacciones de cicloadición, formando anillos de triazol estables. Estas reacciones suelen estar catalizadas por iones cobre(I), que facilitan la formación del anillo de triazol a través de un mecanismo concertado.
Compuestos Similares:
1-[(1R)-1-Azidoetil]-4-clorobenceno: Estructura similar pero con el átomo de cloro en la posición para.
1-[(1R)-1-Azidoetil]-2-bromobenceno: Estructura similar pero con un átomo de bromo en lugar de cloro.
1-[(1R)-1-Azidoetil]-2-fluorobenceno: Estructura similar pero con un átomo de flúor en lugar de cloro.
Singularidad: 1-[(1R)-1-Azidoetil]-2-clorobenceno es único debido a la posición específica de los grupos azida y cloro, que influyen en su reactividad y aplicaciones potenciales. La presencia del átomo de cloro puede afectar las propiedades electrónicas del anillo de benceno, haciéndolo diferente de sus análogos.
Comparación Con Compuestos Similares
1-[(1R)-1-Azidoethyl]-4-chlorobenzene: Similar structure but with the chlorine atom at the para position.
1-[(1R)-1-Azidoethyl]-2-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-[(1R)-1-Azidoethyl]-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 1-[(1R)-1-Azidoethyl]-2-chlorobenzene is unique due to the specific positioning of the azido and chlorine groups, which influence its reactivity and potential applications. The presence of the chlorine atom can affect the electronic properties of the benzene ring, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C8H8ClN3 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
1-[(1R)-1-azidoethyl]-2-chlorobenzene |
InChI |
InChI=1S/C8H8ClN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m1/s1 |
Clave InChI |
FQSQOBFYKBWRMN-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1Cl)N=[N+]=[N-] |
SMILES canónico |
CC(C1=CC=CC=C1Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


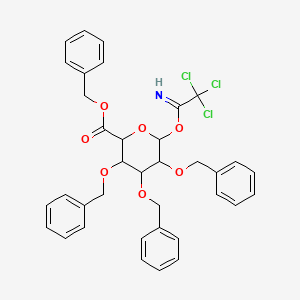
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)
![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)

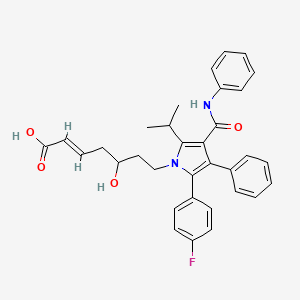
![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
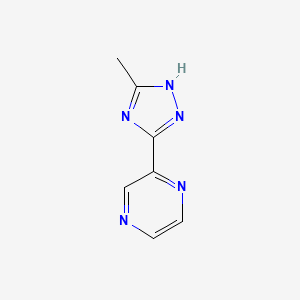
![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)
